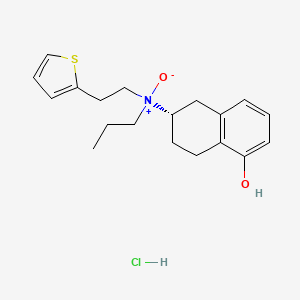
Rotigotine N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rotigotine N-Oxide Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The N-oxide form of rotigotine is a chemical modification that may influence its pharmacological properties and stability.
Vorbereitungsmethoden
The synthesis of Rotigotine N-Oxide Hydrochloride involves the oxidation of rotigotine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature. The resulting N-oxide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Rotigotine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide from rotigotine.
Reduction: The N-oxide can be reduced back to rotigotine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are rotigotine and its various derivatives.
Wissenschaftliche Forschungsanwendungen
Rotigotine N-Oxide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of rotigotine.
Biology: Investigated for its potential effects on dopamine receptors and its role in neurotransmission.
Medicine: Explored for its therapeutic potential in treating neurological disorders beyond Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and transdermal delivery systems.
Wirkmechanismus
Rotigotine N-Oxide Hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding activates the receptors, leading to improved motor function and reduced symptoms of Parkinson’s disease. The molecular targets include D1, D2, and D3 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Rotigotine N-Oxide Hydrochloride can be compared to other dopamine agonists such as pramipexole and ropinirole. While all these compounds target dopamine receptors, this compound is unique due to its transdermal delivery system and its specific chemical structure, which may offer different pharmacokinetic properties.
Similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
This compound stands out due to its potential for improved stability and unique delivery method.
Eigenschaften
Molekularformel |
C19H26ClNO2S |
|---|---|
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(2S)-5-hydroxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1 |
InChI-Schlüssel |
SXMMSFOLBFZNIY-JNTYTKDLSA-N |
Isomerische SMILES |
CCC[N+](CCC1=CC=CS1)([C@H]2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Kanonische SMILES |
CCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
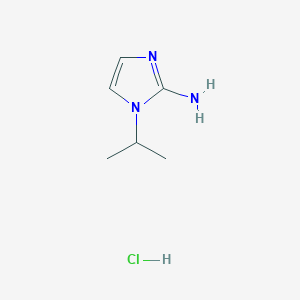
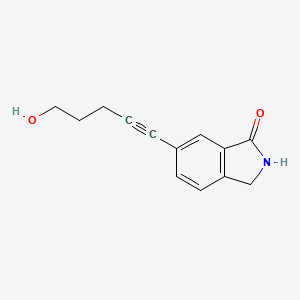


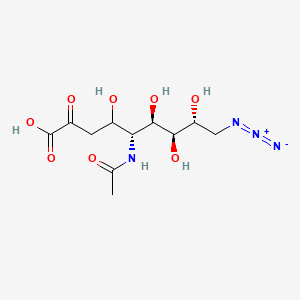
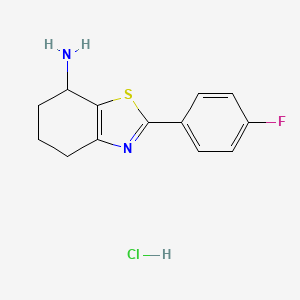
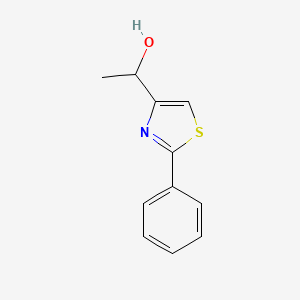
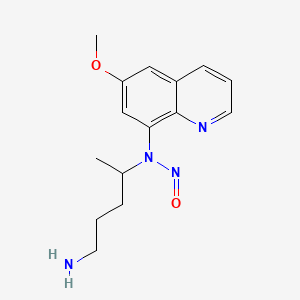
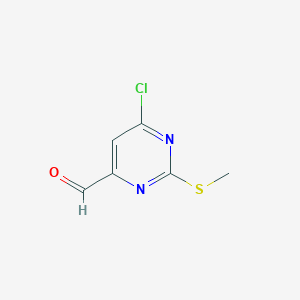
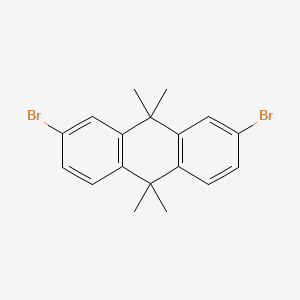
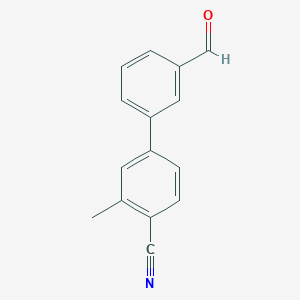
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
